Bienvenue dans la boutique en ligne BenchChem!

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Melatonin MT1 receptor Radioligand binding Recombinant CHO membranes

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic hybrid molecule that covalently links an indole nucleus to a 2,5-dimethylpyrrole ring bearing a reactive 3-carbaldehyde group. Authoritative bioactivity databases annotate this compound as a ligand of the human melatonin receptor type 1A (MT1), with a reported equilibrium dissociation constant (Ki) of 13 nM and a functional agonist EC50 of 242 nM determined in recombinant CHO cell membranes.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 119636-71-4
Cat. No. B039937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS119636-71-4
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1CCC2=CNC3=CC=CC=C32)C)C=O
InChIInChI=1S/C17H18N2O/c1-12-9-15(11-20)13(2)19(12)8-7-14-10-18-17-6-4-3-5-16(14)17/h3-6,9-11,18H,7-8H2,1-2H3
InChIKeyAVHBVLXBUKWXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 119636-71-4): A Dual Indole–Pyrrole Aldehyde with Quantified MT1 Melatonin Receptor Affinity


1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic hybrid molecule that covalently links an indole nucleus to a 2,5-dimethylpyrrole ring bearing a reactive 3-carbaldehyde group [1]. Authoritative bioactivity databases annotate this compound as a ligand of the human melatonin receptor type 1A (MT1), with a reported equilibrium dissociation constant (Ki) of 13 nM and a functional agonist EC50 of 242 nM determined in recombinant CHO cell membranes [2]. The concurrent presence of an indole pharmacophore, a pyrrole scaffold, and a free aldehyde functionality distinguishes this compound from both the endogenous agonist melatonin and closely related non‑functionalized indole–pyrrole congeners.

Why Generic Substitution Fails: 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Cannot Be Replaced by Melatonin or Non‑Functionalized Analogs


Indole–pyrrole hybrids are not interchangeable for melatonin receptor studies or synthetic applications because subtle structural modifications dramatically alter both receptor pharmacology and downstream chemical versatility. The 3-carbaldehyde group on the pyrrole ring of this compound enables nucleophilic addition, reductive amination, and condensation reactions that are impossible with the non‑functionalized analog 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole (CAS 95399-28-3) . Furthermore, the measured MT1 binding affinity (Ki 13 nM) differs approximately 130‑fold from that of the endogenous agonist melatonin (Ki ≈0.1 nM) [1], demonstrating that even modest structural modifications within this chemotype produce ligands with distinct pharmacological profiles. Substituting any in‑class analog without considering these quantitative differences risks both loss of synthetic flexibility and altered receptor engagement.

Quantitative Differentiation Evidence for 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 119636-71-4) Relative to Melatonin and the Non‑Functionalized Analog


MT1 Receptor Equilibrium Binding Affinity: Ki = 13 nM versus Melatonin Ki ≈ 0.1 nM (130‑Fold Difference)

In a competitive radioligand binding assay employing 2‑[125I]-iodomelatonin on human MT1 receptor stably expressed in CHO cell membranes (120 min incubation), 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde yielded a Ki of 13 nM [1]. The endogenous agonist melatonin, measured under analogous conditions, displays a Ki of approximately 0.1 nM [2]. This constitutes a 130‑fold lower receptor affinity for the indole–pyrrole aldehyde.

Melatonin MT1 receptor Radioligand binding Recombinant CHO membranes

Functional Agonist Potency at MT1: EC50 = 242 nM versus Melatonin Sub‑Nanomolar Agonism

Functional activity was quantified by [35S]GTPγS incorporation on human MT1 receptor‑transfected CHO cell membranes after 1 h incubation. The target compound stimulated GTPγS binding with an EC50 of 242 nM [1]. By comparison, melatonin elicits full agonism with EC50 values typically ranging from 0.1 to 1 nM in the same assay format [2]. Thus the target compound is approximately 240‑ to 2400‑fold less potent as an MT1 agonist.

MT1 receptor functional assay [35S]GTPγS binding Agonist potency

Synthetic Versatility: Reactive 3‑Carbaldehyde Handle versus the Non‑Functionalized Analog CAS 95399-28-3

The pyrrole 3‑carbaldehyde group (confirmed by the diagnostic aldehyde proton signal at δ 9.5–10.0 in ¹H NMR and IR C=O stretch ≈1680 cm⁻¹ [1]) enables nucleophilic additions, reductive aminations, oxime/hydrazone formations, and Knoevenagel condensations. In contrast, the closest commercially available congener 3-[2-(2,5‑dimethyl‑1H‑pyrrol‑1‑yl)ethyl]‑1H‑indole (CAS 95399‑28‑3) lacks any functional group on the pyrrole ring and cannot participate in these transformations .

Pyrrole-3-carbaldehyde Synthetic intermediate Derivatization platform

Lipophilicity Differentiation: Predicted LogP = 3.10 versus Melatonin LogP ≈ 1.2 (Δ = 1.9, ~80‑Fold Higher Lipophilicity)

The ACD/LogP predicted partition coefficient for 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is 3.10 , whereas melatonin has an experimental LogP of approximately 1.2 [1]. This 1.9 log unit difference corresponds to roughly 80‑fold greater lipophilicity, which is expected to enhance passive membrane permeability and CNS penetration potential.

Lipophilicity LogP Blood-brain barrier permeability

Optimal Research and Industrial Application Scenarios for 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 119636-71-4) Based on Quantitative Evidence


MT1 Melatonin Receptor Structure–Activity Relationship (SAR) Studies

With a well‑characterized MT1 Ki of 13 nM and EC50 of 242 nM [1], this compound serves as an excellent starting scaffold for SAR campaigns aimed at modulating melatonin receptor affinity and efficacy. The aldehyde group permits rapid analog generation through reductive amination or condensation chemistry, enabling systematic exploration of substituent effects on receptor pharmacology.

Chemical Biology Probe Development

The moderate MT1 affinity (130‑fold weaker than melatonin) makes the compound suitable for competition binding assays and partial occupancy studies. Researchers can use it as a template to design fluorescent or photoaffinity probes by exploiting the aldehyde for bioorthogonal conjugation, without the confounding high‑affinity bias of the endogenous ligand [1].

Medicinal Chemistry Building Block for CNS‑Focused Libraries

The predicted LogP of 3.10, approximately 1.9 units higher than melatonin , suggests improved CNS penetration. Combined with the aldehyde functional handle, this compound can serve as a key intermediate for generating focused libraries of lipophilic, brain‑penetrant indole–pyrrole hybrids targeting neurological or sleep‑related disorders.

Quote Request

Request a Quote for 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.